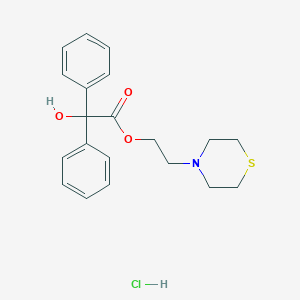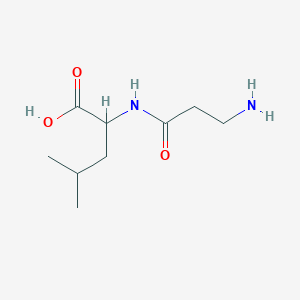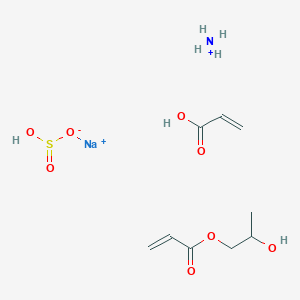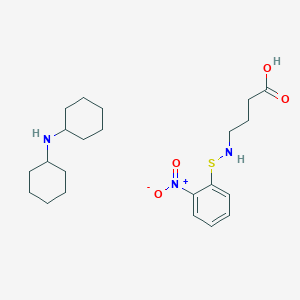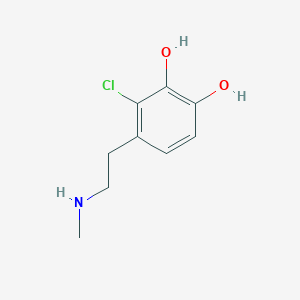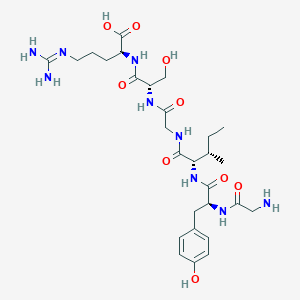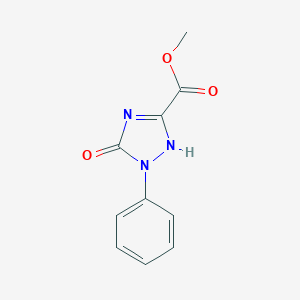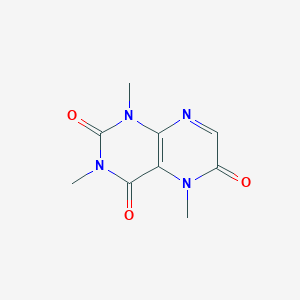
1,3,5-Trimethylpteridine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trimethylpteridine-2,4,6(1H,3H,5H)-trione, also known as tetrahydrobiopterin (BH4), is a cofactor for several enzymes involved in the biosynthesis of neurotransmitters, nitric oxide, and catecholamines. BH4 has been studied for its potential therapeutic applications in various diseases, including phenylketonuria, cardiovascular diseases, and neurological disorders.
Wirkmechanismus
BH4 acts as a cofactor for several enzymes involved in the biosynthesis of neurotransmitters, nitric oxide, and catecholamines. BH4 is required for the activity of tyrosine hydroxylase (TH), which converts tyrosine to L-DOPA, the precursor of dopamine, norepinephrine, and epinephrine. BH4 is also required for the activity of nitric oxide synthase (NOS), which converts L-arginine to nitric oxide (NO), a potent vasodilator. BH4 also acts as an antioxidant and reduces oxidative stress by scavenging reactive oxygen species (ROS).
Biochemical and Physiological Effects
BH4 has several biochemical and physiological effects. BH4 supplementation can increase the activity of TH and NOS, leading to increased neurotransmitter and NO synthesis. BH4 can also reduce oxidative stress and inflammation, leading to improved endothelial function and reduced risk of cardiovascular diseases. BH4 can also improve phenylalanine metabolism in PKU patients, leading to reduced risk of neurological complications.
Vorteile Und Einschränkungen Für Laborexperimente
BH4 has several advantages and limitations for lab experiments. BH4 is a stable and readily available compound that can be easily synthesized. BH4 can be used to study the role of TH and NOS in neurotransmitter and NO synthesis, respectively. However, BH4 supplementation can also have non-specific effects on other enzymes that use BH4 as a cofactor, leading to potential confounding effects.
Zukünftige Richtungen
There are several future directions for BH4 research. One direction is to develop new BH4 analogs that can selectively target specific enzymes involved in neurotransmitter and NO synthesis. Another direction is to study the role of BH4 in other diseases, such as cancer and diabetes. Additionally, the development of new methods for BH4 delivery and imaging can improve the efficacy and specificity of BH4-based therapies.
Synthesemethoden
BH4 can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the condensation of pterin and diaminohexane, followed by oxidation with hydrogen peroxide. Enzymatic synthesis involves the conversion of GTP to BH4 through the action of GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SR).
Wissenschaftliche Forschungsanwendungen
BH4 has been extensively studied for its potential therapeutic applications in various diseases. In phenylketonuria (PKU), BH4 supplementation can improve phenylalanine metabolism and reduce the risk of neurological complications. In cardiovascular diseases, BH4 can improve endothelial function and reduce oxidative stress. In neurological disorders, BH4 can improve neurotransmitter synthesis and reduce oxidative stress and inflammation.
Eigenschaften
| 103262-72-2 | |
Molekularformel |
C9H10N4O3 |
Molekulargewicht |
222.2 g/mol |
IUPAC-Name |
1,3,5-trimethylpteridine-2,4,6-trione |
InChI |
InChI=1S/C9H10N4O3/c1-11-5(14)4-10-7-6(11)8(15)13(3)9(16)12(7)2/h4H,1-3H3 |
InChI-Schlüssel |
DOEJDLGRLSSRFT-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=NC2=C1C(=O)N(C(=O)N2C)C |
Kanonische SMILES |
CN1C(=O)C=NC2=C1C(=O)N(C(=O)N2C)C |
Synonyme |
2,4,6(3H)-Pteridinetrione, 1,5-dihydro-1,3,5-trimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)

![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B25601.png)
